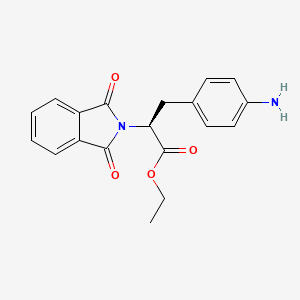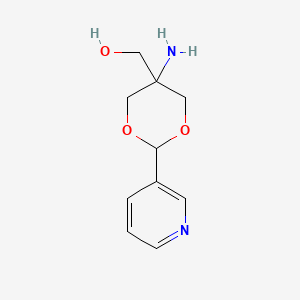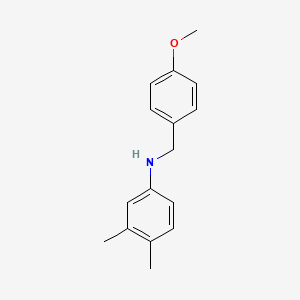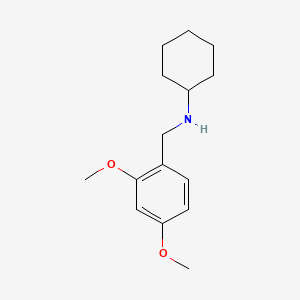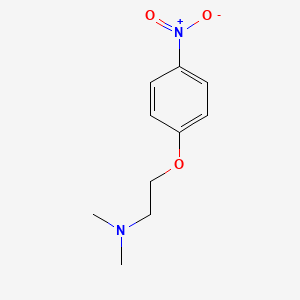
N,N-dimethyl-2-(4-nitrophenoxy)ethanamine
概述
描述
N,N-dimethyl-2-(4-nitrophenoxy)ethanamine is an organic compound with the molecular formula C10H14N2O3 It is characterized by the presence of a nitrophenoxy group attached to an ethanamine backbone, with two methyl groups on the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(4-nitrophenoxy)ethanamine typically involves the reaction of 4-nitrophenol with N,N-dimethylaminoethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
[ \text{4-nitrophenol} + \text{N,N-dimethylaminoethyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
The reaction is usually conducted in an organic solvent, such as dichloromethane or toluene, under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
化学反应分析
Types of Reactions
N,N-dimethyl-2-(4-nitrophenoxy)ethanamine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride in methanol.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: N,N-dimethyl-2-(4-aminophenoxy)ethanamine.
Oxidation: N,N-dimethyl-2-(4-nitrosophenoxy)ethanamine or this compound.
Substitution: Various substituted ethanamines depending on the nucleophile used.
科学研究应用
N,N-dimethyl-2-(4-nitrophenoxy)ethanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N,N-dimethyl-2-(4-nitrophenoxy)ethanamine depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The nitrophenoxy group can participate in electron transfer reactions, while the dimethylamino group can enhance the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
N,N-diethyl-2-(4-nitrophenoxy)ethanamine: Similar structure but with ethyl groups instead of methyl groups on the nitrogen atom.
N,N-dimethyl-2-(4-aminophenoxy)ethanamine: Similar structure but with an amino group instead of a nitro group on the phenoxy ring.
Uniqueness
N,N-dimethyl-2-(4-nitrophenoxy)ethanamine is unique due to the presence of both a nitrophenoxy group and a dimethylamino group, which confer distinct chemical and physical properties. The nitro group can undergo various redox reactions, while the dimethylamino group enhances the compound’s solubility and reactivity.
属性
IUPAC Name |
N,N-dimethyl-2-(4-nitrophenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-11(2)7-8-15-10-5-3-9(4-6-10)12(13)14/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVRYYYYYRDIAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358323 | |
| Record name | N,N-dimethyl-2-(4-nitrophenoxy)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51344-13-9 | |
| Record name | N,N-Dimethyl-2-(4-nitrophenoxy)ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51344-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-dimethyl-2-(4-nitrophenoxy)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1298119.png)
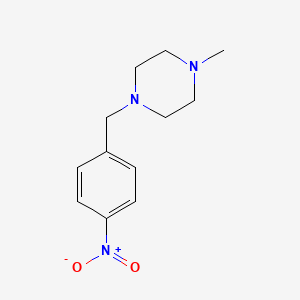
![2-(4-fluoroanilino)-N'-[(2-hydroxyphenyl)methylene]acetohydrazide](/img/structure/B1298132.png)
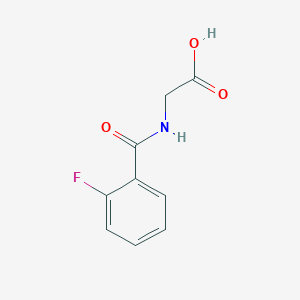
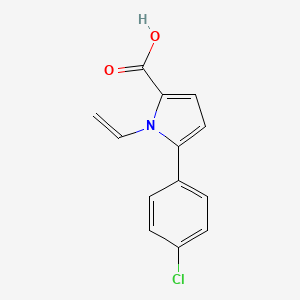
![N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline](/img/structure/B1298144.png)

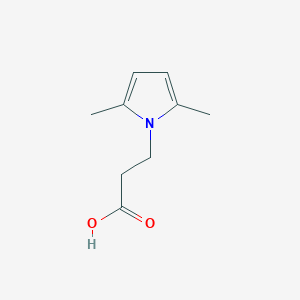

![(4-[(3-Methylfuran-2-carbonyl)amino]phenyl)acetic acid](/img/structure/B1298159.png)
